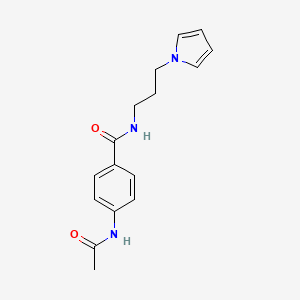

N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide is an organic compound that features a pyrrole ring attached to a propyl chain, which is further connected to a benzamide structure with an acetamido group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Attachment of the Propyl Chain: The pyrrole ring is then alkylated using a propyl halide in the presence of a base such as potassium carbonate.

Formation of the Benzamide Structure: The benzamide structure is synthesized by reacting 4-aminobenzamide with acetic anhydride to introduce the acetamido group.

Coupling Reaction: Finally, the pyrrole-propyl intermediate is coupled with the benzamide structure using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the acetamido group can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at the ortho or para positions relative to the acetamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of pyrrole-2,5-dione derivatives.

Reduction: Formation of N-(3-(1H-pyrrol-1-yl)propyl)-4-aminobenzamide.

Substitution: Introduction of various substituents on the benzamide ring.

Aplicaciones Científicas De Investigación

Cancer Treatment

N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide has been identified as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are significant in cancer therapy as they interfere with DNA repair mechanisms in cancer cells, particularly those with BRCA mutations. By inhibiting PARP, this compound may enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy, leading to increased cancer cell death .

Neuroprotection

Research indicates that compounds similar to this compound can provide neuroprotective effects. This is particularly relevant in conditions like stroke and neurodegenerative diseases, where the inhibition of PARP may reduce neurotoxicity and promote neuronal survival following injury .

Antimicrobial Properties

Emerging studies suggest that derivatives of this compound may exhibit antimicrobial activity. The structural features of this compound could be optimized to enhance its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Case Study: Cancer Therapeutics

In a clinical trial involving patients with BRCA-mutated breast cancer, the administration of PARP inhibitors led to significant tumor regression when combined with traditional chemotherapy agents. The study highlighted the importance of personalized medicine, where compounds like this compound could be tailored based on genetic profiles .

Case Study: Neuroprotection

A preclinical study demonstrated that the administration of similar PARP inhibitors in animal models of stroke resulted in improved neurological outcomes and reduced infarct size. This suggests potential applications for this compound in protecting against ischemic damage .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cancer Treatment | Inhibition of DNA repair via PARP inhibition | Enhanced efficacy of chemotherapy |

| Neuroprotection | Reduction of neurotoxicity through PARP inhibition | Improved recovery post-stroke |

| Antimicrobial Activity | Structural optimization for enhanced efficacy | Development of new antimicrobial agents |

Mecanismo De Acción

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring and benzamide structure allow for hydrogen bonding, π-π stacking, and hydrophobic interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-(1H-pyrrol-1-yl)propyl)-4-aminobenzamide: Similar structure but lacks the acetamido group.

N-(3-(1H-pyrrol-1-yl)propyl)-4-methylbenzamide: Similar structure but has a methyl group instead of the acetamido group.

Uniqueness

N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide is unique due to the presence of both the pyrrole ring and the acetamido group, which confer distinct chemical and biological properties. The acetamido group enhances its solubility and ability to form hydrogen bonds, while the pyrrole ring provides a site for further functionalization and interaction with biological targets.

Actividad Biológica

N-(3-(1H-pyrrol-1-yl)propyl)-4-acetamidobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its biological significance, combined with an acetamidobenzamide moiety. The chemical structure can be represented as follows:

This structure is critical for the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer proliferation, suggesting a potential role in treating various cancers .

- Antimicrobial Activity : The presence of the pyrrole ring is associated with antimicrobial properties, particularly against resistant strains such as MRSA .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several human cancer cell lines. The following table summarizes the IC50 values observed in various studies:

These results indicate that this compound exhibits significant inhibitory effects on cell proliferation, comparable to established chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. A study reported its effectiveness against MRSA with a Minimum Inhibitory Concentration (MIC) of 0.23 mg/mL and Minimum Bactericidal Concentration (MBC) of 0.47 mg/mL .

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against multiple cancer cell lines. The results showed that the compound not only inhibited cell growth but also induced apoptosis in MCF-7 cells through caspase activation. This suggests that the compound may trigger programmed cell death pathways, making it a candidate for further development in breast cancer therapy .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. The results indicated a significant reduction in bacterial load in vitro and in vivo models, showcasing its potential as an alternative treatment for infections caused by resistant pathogens .

Propiedades

IUPAC Name |

4-acetamido-N-(3-pyrrol-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-13(20)18-15-7-5-14(6-8-15)16(21)17-9-4-12-19-10-2-3-11-19/h2-3,5-8,10-11H,4,9,12H2,1H3,(H,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWYAZZIGZPDDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCCN2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.